

Investigating the preclinical anticancer activity of Pevonedistat

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An In-depth Technical Guide to the Preclinical Anticancer Activity of Pevonedistat

For Researchers, Scientists, and Drug Development Professionals

Introduction

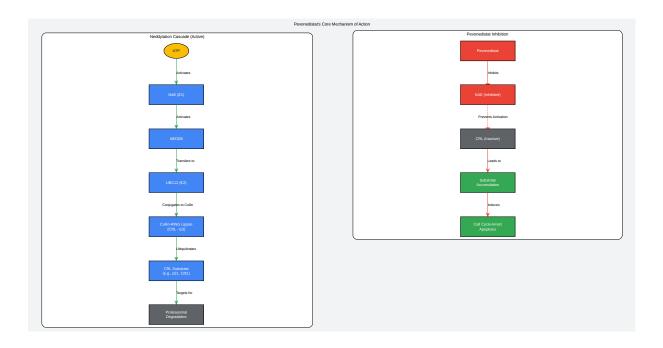
Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class, selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the critical E1 enzyme that initiates the neddylation cascade, a post-translational modification process parallel to ubiquitination.[2][4] This pathway is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases, which are responsible for targeting approximately 20% of the proteome for degradation.[1][5] By inhibiting NAE, pevonedistat prevents the activation of CRLs, leading to the accumulation of various tumor-suppressive CRL substrates.[1][6] This disruption of protein homeostasis results in cell cycle arrest, apoptosis, and senescence in cancer cells, establishing pevonedistat as a promising anticancer agent.[1][3] Preclinical studies have demonstrated its potent antitumor activity in a wide array of hematologic malignancies and solid tumors.[7]

Core Mechanism of Action: NAE Inhibition

Pevonedistat functions as an adenosine monophosphate (AMP) mimetic, binding to the NAE active site and forming a stable covalent adduct with NEDD8.[1][3][4] This action terminates the



neddylation enzymatic cascade. The primary consequence is the prevention of neddylation on the cullin scaffold of CRL complexes.[3] Neddylation is a prerequisite for CRL activity; therefore, its inhibition renders the CRLs inactive.[3] This inactivation leads to the failure of ubiquitination and subsequent proteasomal degradation of specific CRL substrate proteins, many of which are key regulators of critical cellular processes.[3][8][9]



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Caption: Inhibition of the NAE by pevonedistat blocks CRL activation.

Preclinical In Vitro Activity

Pevonedistat has demonstrated broad cytotoxic activity across a diverse panel of cancer cell lines. Its efficacy is dose- and time-dependent, inducing various cellular outcomes including apoptosis, cell cycle arrest, and senescence.[6]

Table 1: In Vitro Cytotoxicity of Pevonedistat Monotherapy in Cancer Cell Lines



Cancer Type	Cell Line(s)	IC50 Concentration Range (nM)	Key Outcomes	Reference(s)
Mantle Cell Lymphoma (MCL)	Granta, HBL-2, others	100 - 500	G1/S phase arrest, apoptosis, NF-κB inhibition	[6]
Neuroblastoma	Panel of cell lines	136 - 400	p53-dependent apoptosis and cell cycle arrest	[8]
Acute Myeloid Leukemia (AML)	MV4-11, THP-1	Not specified	Antiproliferative effects	[10][11]
Acute Lymphoblastic Leukemia (ALL)	T- and B-ALL cell lines	159 - 300	ER stress, UPR- mediated cell death	[12]
Pancreatic Cancer	Miapaca-2, Capan-1	Not specified	G2 arrest, apoptosis via Wee1/p27/p21 axis	[13][14]
Colorectal Cancer (CRC)	HCT116, LoVo	Not specified	p53-mediated apoptosis, DNA re-replication	[5]
Head and Neck Squamous Carcinoma (HNSCC)	Cal27, FaDu	~80	Induction of rereplication, growth inhibition	[15]
Clear Cell Renal Cell Carcinoma (ccRCC)	Panel of cell lines	Not specified	G2/M arrest, apoptosis	[16][17]

Preclinical In Vivo Activity



The in vitro efficacy of pevonedistat translates to significant antitumor activity in various xenograft and orthotopic animal models. As a single agent, pevonedistat has been shown to inhibit tumor growth and prolong survival.

Table 2: In Vivo Efficacy of Pevonedistat Monotherapy in Xenograft Models

Cancer Type	Animal Model	Treatment Regimen	Key Outcomes	Reference(s)
Mantle Cell Lymphoma (MCL)	SCID mouse models	Not specified	Prolonged survival compared to controls	[6]
Neuroblastoma	Orthotopic mouse xenografts	50 and 100 mg/kg, i.p.	Significant decrease in tumor weight	[8][18]
Pancreatic Cancer	Subcutaneous xenografts (Capan-1)	20 mg/kg, s.c.	Suppressed tumorigenesis and tumor growth	[13]
Diffuse Large B- cell Lymphoma (DLBCL)	Human xenograft tumors in mice	Not specified	Complete tumor growth inhibition	[7]
Melanoma	Subcutaneous xenografts	90 mg/kg, s.c. twice daily	Significantly prolonged survival	[19]
Head and Neck Squamous Carcinoma (HNSCC)	Nude mice with Cal27 xenografts	20 mg/kg, i.p.	Significant tumor growth inhibition	[15]

Effects on Cell Cycle and Apoptosis

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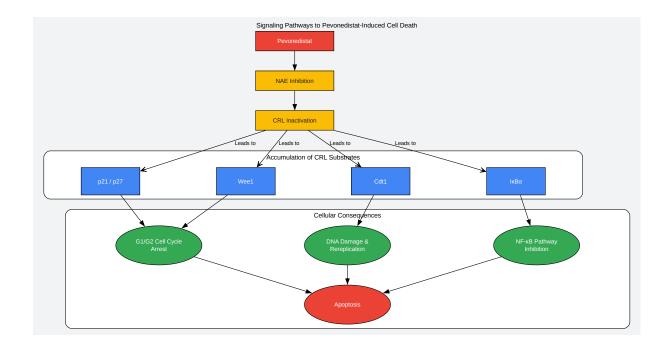




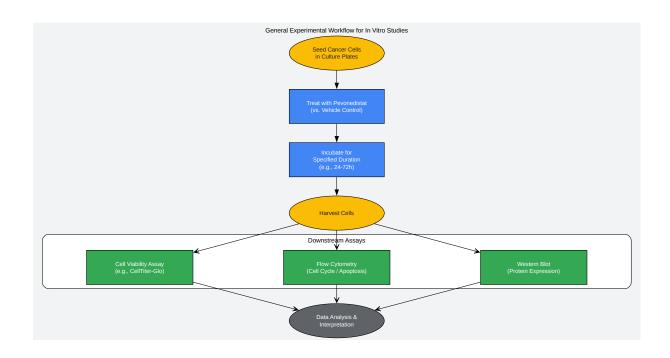
Pevonedistat's anticancer effects are primarily driven by its ability to induce cell cycle arrest and apoptosis.[4] By inhibiting CRLs, pevonedistat causes the accumulation of key cell cycle regulators and tumor suppressors.[1]

- Cell Cycle Arrest: The specific phase of cell cycle arrest (G1, S, or G2) is cell-type dependent.[1]
 - G1/S Arrest: In MCL, pevonedistat induces G1 or S phase arrest, associated with the stabilization of p21.[6]
 - G2/M Arrest: In pancreatic and renal cancer cells, pevonedistat leads to G2 arrest through the accumulation of Wee1, p21, and p27.[13][16]
 - DNA Rereplication: In some cancer cells, such as colorectal and HNSCC, the accumulation of the DNA replication licensing factor Cdt1 leads to uncontrolled DNA rereplication, DNA damage, and subsequent cell death.[5][15]
- Induction of Apoptosis: Pevonedistat triggers apoptosis through both intrinsic and extrinsic pathways.
 - Intrinsic Pathway: It alters the balance of Bcl-2 family proteins, favoring pro-apoptotic members (e.g., Bak, NOXA) over anti-apoptotic ones (e.g., Bcl-xL, Mcl-1), leading to PARP cleavage.[6][12]
 - Extrinsic Pathway: In colorectal cancer, pevonedistat-induced apoptosis involves the TRAIL-R2/caspase-8 pathway.[5]
 - ER Stress: In ALL, pevonedistat causes proteotoxic stress, leading to an unfolded protein response (UPR) that culminates in apoptosis.[12]









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